molecular formula C23H19NO4 B2481631 7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one CAS No. 859669-05-9

7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one

Cat. No. B2481631
CAS RN: 859669-05-9
M. Wt: 373.408
InChI Key: AGQOJKJXTPSGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chromene derivatives, including 7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one, often involves multistep synthetic routes utilizing key reactions such as the Knoevenagel condensation. A related compound, 3-amino-7,8-dimethoxy-2H-chromen-2-one, was synthesized from 2,3,4-trimethoxybenzaldehyde through methoxy reduction and Knoevenagel reaction, highlighting the synthesis versatility of chromene derivatives under mild reaction conditions (C. Li, 2014).

Molecular Structure Analysis

The structure and electronic properties of chromene derivatives have been thoroughly studied using techniques such as X-ray crystallography and computational methods. For instance, the single crystal X-ray structure analysis and computational electronic structure investigations have provided insights into the geometries and electronic distributions within the chromene molecules, underscoring the significance of the chromene core in dictating the molecule's overall properties (A. Ramazani et al., 2019).

Scientific Research Applications

Synthesis and Biological Activities

7-((2,4-Dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one, as part of the 4H-chromen-4-one family, has been involved in various synthetic and biological studies. For instance, Hatzade et al. (2008) described the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their glucosides, revealing their antimicrobial and antioxidant activity Hatzade, Taile, Gaidhane, Haldar, & Ingle, 2008.

Anticancer Potential

Compounds from this family have shown promise in cancer research. Kemnitzer et al. (2004) discovered 4-aryl-4H-chromenes as potent apoptosis inducers in cancer cells, demonstrating their potential as anticancer agents Kemnitzer, Drewe, Jiang, Zhang, Wang, Zhao, Jia, Herich, Labreque, Storer, Meerovitch, Bouffard, Rej, Denis, Blais, Lamothe, Attardo, Gourdeau, Tseng, Kasibhatla, & Cai, 2004.

Anti-osteoporotic Evaluation

Tseng et al. (2009) reported on the synthesis and anti-osteoporotic evaluation of 3-amino-2-hydroxypropoxyisoflavone derivatives related to 4H-chromen-4-one, showing significant inhibitory effects on osteoclast activity Tseng, Chen, Lu, Wang, Tsai, Lin, Chen, Chang, Wang, Ho, & Tzeng, 2009.

Antivascular and Antitumor Properties

Gourdeau et al. (2004) explored the antivascular and antitumor properties of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, a series showing potent in vitro cytotoxic activity and the ability to disrupt tumor vasculature Gourdeau, Leblond, Hamelin, Desputeau, Dong, Kianicka, Custeau, Boudreau, Geerts, Cai, Drewe, Labrecque, Kasibhatla, & Tseng, 2004.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to inhibit aurora kinase a (aurka) , a protein that plays a crucial role in cell division .

Mode of Action

It’s suggested that similar compounds inhibit the activity of aurka, leading to cell cycle arrest at the g2/m phase . This implies that the compound might interact with AURKA, inhibiting its function and subsequently affecting the cell cycle.

Biochemical Pathways

The compound potentially affects the cell cycle pathway by inhibiting AURKA . AURKA is involved in the regulation of the cell cycle, particularly the transition from G2 phase to M phase. Inhibition of AURKA can lead to cell cycle arrest, preventing the cells from dividing .

Result of Action

The compound’s action on AURKA can lead to cell cycle arrest at the G2/M phase, preventing cell division . This could potentially lead to the death of cancer cells, as they are unable to proliferate. Additionally, the compound may induce caspase-mediated apoptotic cell death .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could involve studying the compound’s properties in more detail, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

7-(2,4-dimethoxyanilino)-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-26-17-9-11-20(22(13-17)27-2)24-16-8-10-18-21(12-16)28-14-19(23(18)25)15-6-4-3-5-7-15/h3-14,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQOJKJXTPSGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.